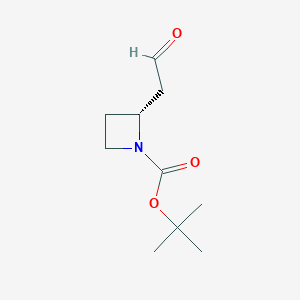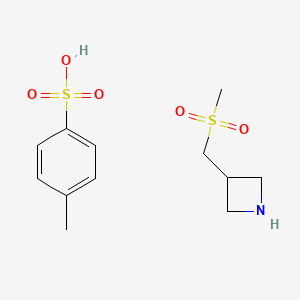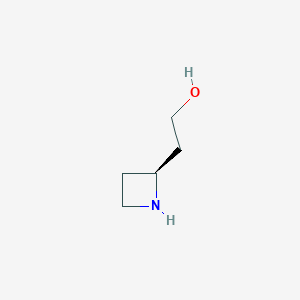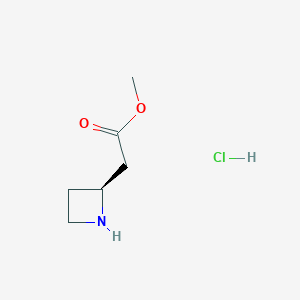
(R)-2-(2-Oxo-ethyl)-azetidine-1-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(2-Oxo-ethyl)-azetidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound with potential applications in various fields of chemistry and biology. This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a tert-butyl ester group, which is commonly used to protect carboxylic acids during chemical synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Oxo-ethyl)-azetidine-1-carboxylic acid tert-butyl ester typically involves the following steps:
-
Formation of the Azetidine Ring: : The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the cyclization of β-amino alcohols with suitable leaving groups under basic conditions.
-
Introduction of the Oxo-ethyl Group: : The oxo-ethyl group can be introduced via an aldol condensation reaction. This involves the reaction of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which can then be dehydrated to yield the desired oxo-ethyl group.
-
Esterification: : The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of ®-2-(2-Oxo-ethyl)-azetidine-1-carboxylic acid tert-butyl ester may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the oxo-ethyl group, to form carboxylic acids or other oxidized derivatives.
-
Reduction: : Reduction reactions can convert the oxo-ethyl group to an alcohol or other reduced forms.
-
Substitution: : The azetidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be targeted by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxo-ethyl group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the azetidine ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2-(2-Oxo-ethyl)-azetidine-1-carboxylic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of azetidine-containing molecules on biological systems. It may serve as a precursor for the synthesis of bioactive compounds, including potential pharmaceuticals.
Medicine
In medicine, derivatives of ®-2-(2-Oxo-ethyl)-azetidine-1-carboxylic acid tert-butyl ester may exhibit pharmacological activity. Research into these derivatives could lead to the development of new drugs with therapeutic potential.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals, polymers, and other materials. Its reactivity and functional groups make it a versatile intermediate in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of ®-2-(2-Oxo-ethyl)-azetidine-1-carboxylic acid tert-butyl ester depends on its specific application. In general, the azetidine ring can interact with biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The oxo-ethyl group and tert-butyl ester can also influence the compound’s reactivity and binding properties.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(2-Oxo-ethyl)-azetidine-1-carboxylic acid tert-butyl ester: The enantiomer of the compound , which may exhibit different biological activity due to its stereochemistry.
2-(2-Oxo-ethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester: A similar compound with a pyrrolidine ring instead of an azetidine ring.
2-(2-Oxo-ethyl)-azetidine-1-carboxylic acid methyl ester: A derivative with a methyl ester group instead of a tert-butyl ester group.
Uniqueness
®-2-(2-Oxo-ethyl)-azetidine-1-carboxylic acid tert-butyl ester is unique due to its specific stereochemistry and functional groups. The combination of the azetidine ring, oxo-ethyl group, and tert-butyl ester provides distinct reactivity and binding properties, making it valuable for various synthetic and research applications.
Propiedades
IUPAC Name |
tert-butyl (2R)-2-(2-oxoethyl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-8(11)5-7-12/h7-8H,4-6H2,1-3H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHBZJLUKNJYSK-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1CC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]1CC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(R)-1-Methyl-1,6-diaza-spiro[3.4]octane](/img/structure/B8187307.png)
![(S)-1-Methyl-1,6-diaza-spiro[3.4]octane](/img/structure/B8187310.png)
![2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-boronic acid](/img/structure/B8187314.png)





![methyl 2-[(2R)-azetidin-2-yl]acetate;hydrochloride](/img/structure/B8187357.png)




![(R)-1,6-Diaza-spiro[3.4]octane-6-carboxylic acid tert-butyl ester](/img/structure/B8187401.png)
